![molecular formula C13H15F2NO2 B7862162 N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine CAS No. 919800-25-2](/img/structure/B7862162.png)
N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol aromatic ring system, the cyclopentylmethyl group, and the amine functional group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and others. The presence of the benzodioxol group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding. The benzodioxol group could contribute to its aromaticity and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyclopentylmethyl)-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)17-11-6-5-10(7-12(11)18-13)16-8-9-3-1-2-4-9/h5-7,9,16H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYYWIEUOPULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC3=C(C=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734591 |
Source
|
Record name | N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
CAS RN |
919800-25-2 |
Source
|
Record name | N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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